![molecular formula C17H8F5N3 B14222358 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- CAS No. 824968-37-8](/img/structure/B14222358.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a pentafluorophenyl group at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Cyclization: The pyrazole intermediate undergoes cyclization with an isoquinoline derivative to form the pyrazoloisoquinoline core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and isoquinoline rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds have a similar pyrazole-quinoline core but differ in the position of the fused rings and the functional groups attached.
Pyrazolo[5,1-a]isoquinolines: These compounds have a different ring fusion pattern and may exhibit different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, but with different substitution patterns and functional groups.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)- lies in its specific substitution pattern and the presence of the pentafluorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
824968-37-8 |
|---|---|
Molekularformel |
C17H8F5N3 |
Molekulargewicht |
349.26 g/mol |
IUPAC-Name |
3-methyl-5-(2,3,4,5,6-pentafluorophenyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H8F5N3/c1-6-15-17(25-24-6)8-5-3-2-4-7(8)16(23-15)9-10(18)12(20)14(22)13(21)11(9)19/h2-5H,1H3,(H,24,25) |
InChI-Schlüssel |
JCTWOIHMELJEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)

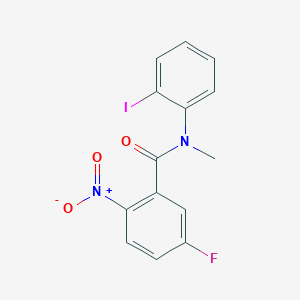
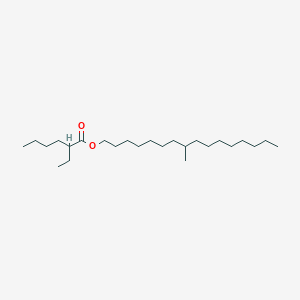
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
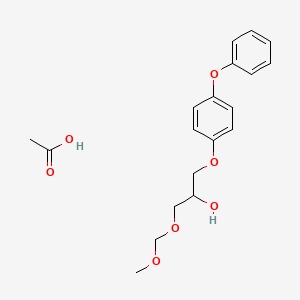
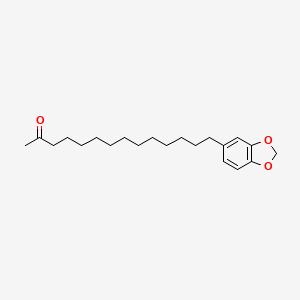
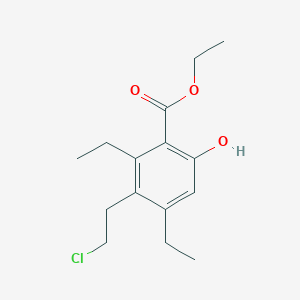

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
